Methyl 2-Hydroxy-3-(2-naphthyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate typically involves the esterification of 2-hydroxy-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(naphthalen-2-yl)propanoate.
Reduction: Formation of 2-hydroxy-3-(naphthalen-2-yl)propanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-(phenyl)propanoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl 2-hydroxy-3-(naphthalen-2-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-hydroxy-3-(naphthalen-1-yl)propanoate: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness
Methyl 2-hydroxy-3-(naphthalen-2-yl)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene ring can enhance the compound’s stability, aromaticity, and potential biological activity compared to similar compounds with different aromatic systems.
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H14O3/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13,15H,9H2,1H3 |
InChI Key |
XSDAFNNQLNKOMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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